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molecular formula C12H15N3O B139733 4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one CAS No. 139122-76-2

4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one

Cat. No. B139733
M. Wt: 217.27 g/mol
InChI Key: AHRRHWGQOOPSSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05196534

Procedure details

1-Methyl-1-phenylhydrazine (21.6 g) was added to a suspension of 2,4-piperidinedione (20.0 g) in industrial methylated spirit (100 ml) at 20°-25° under nitrogen. The resultant solution was stirred for 3 h at room temperature. Water (300 ml) was added and the resulting suspension was filtered to give the title compound (34.4 g) as a solid, m.p. 180.5°-182°.
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
industrial methylated spirit
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[NH2:3].[NH:10]1[CH2:15][CH2:14][C:13](=O)[CH2:12][C:11]1=[O:17]>O>[CH3:1][N:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[NH:3][C:13]1[CH2:14][CH2:15][NH:10][C:11](=[O:17])[CH:12]=1

Inputs

Step One
Name
Quantity
21.6 g
Type
reactant
Smiles
CN(N)C1=CC=CC=C1
Name
Quantity
20 g
Type
reactant
Smiles
N1C(CC(CC1)=O)=O
Name
industrial methylated spirit
Quantity
100 mL
Type
solvent
Smiles
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting suspension was filtered

Outcomes

Product
Name
Type
product
Smiles
CN(NC1=CC(NCC1)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 34.4 g
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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